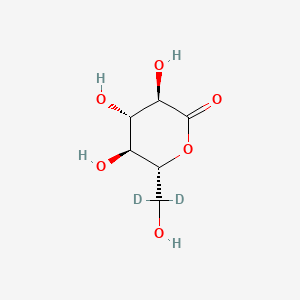

D-(+)-Glucono-1,5-lactone-d2

Description

General Context of Glucono-1,5-lactone

D-(+)-Glucono-1,5-lactone, also known as glucono-delta-lactone (GDL), is a cyclic ester of D-gluconic acid. medchemexpress.com It is a white, odorless, crystalline powder. wikipedia.org In aqueous solutions, it hydrolyzes to form an equilibrium mixture of gluconic acid and the 1,4- and 1,5-lactones. nih.govresearchgate.net This hydrolysis is accelerated by heat and higher pH levels. medchemexpress.com

GDL is recognized for its role as a food additive (E575), where it functions as a sequestrant, acidifier, curing and pickling agent, and leavening agent. chemicalbook.comwikipedia.org It imparts a tangy taste to foods, although it is less sour than citric acid. medchemexpress.comchemicalbook.com In the body, it is metabolized to glucose. medchemexpress.com

Beyond its culinary applications, GDL is a subject of scientific interest. It is a polyhydroxy acid (PHA) with metal-chelating, moisturizing, and antioxidant properties. medchemexpress.com It is also a known inhibitor of the enzyme amygdalin (B1666031) beta-glucosidase. wikipedia.org

Significance of Deuterium (B1214612) Labeling in Biochemical and Chemical Research

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen with a nucleus containing one proton and one neutron. This extra neutron makes deuterium approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope). This mass difference is the foundation of its utility in research. The replacement of hydrogen with deuterium in a compound is known as deuterium labeling. clearsynth.com

Deuterium-labeled compounds are powerful tools for several reasons:

Tracing Metabolic Pathways: Because they are chemically similar to their non-labeled counterparts, deuterated compounds can be used as tracers to follow the metabolic fate of molecules within a biological system. clearsynth.com This allows for a detailed understanding of how substances are absorbed, distributed, metabolized, and excreted. clearsynth.com

Kinetic Isotope Effect (KIE): The heavier mass of deuterium can lead to a slower rate of chemical reactions involving the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. symeres.comprinceton.edu This phenomenon, known as the kinetic isotope effect, is a valuable tool for studying reaction mechanisms. symeres.comthalesnano.com

Analytical Techniques: Deuterium-labeled compounds are instrumental in various analytical methods. In mass spectrometry, they serve as internal standards, improving the accuracy and reliability of measurements. thalesnano.com In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used, and deuterium labeling can provide detailed structural information about molecules and their interactions. clearsynth.comthalesnano.com

Improving Drug Properties: In medicinal chemistry, deuterium labeling can modify the pharmacokinetic properties of a drug, potentially enhancing its metabolic stability and efficacy. acs.org

Overview of Research Domains for D-(+)-Glucono-1,5-lactone-d2

The unique characteristics of this compound position it as a valuable tool in specific research areas. While direct research on this specific deuterated compound is not extensively published, its applications can be inferred from the properties of its parent compound and the principles of deuterium labeling.

Key research domains include:

Metabolic Studies: As a deuterated derivative of a glucose metabolite, this compound is a prime candidate for use as a tracer in studies of carbohydrate metabolism. clearsynth.com It can help elucidate pathways of glucose degradation and utilization in various organisms. oup.com

Enzyme Inhibition and Kinetics: Given that GDL is an inhibitor of certain enzymes, the deuterated form could be used to investigate the mechanism of this inhibition. wikipedia.orgmdpi.comnih.gov The kinetic isotope effect could provide insights into the specific steps of the enzymatic reaction that are affected.

Chemical Synthesis: D-(+)-Glucono-1,5-lactone can be used as a starting material in the synthesis of other labeled compounds. For example, it can be reacted with deuterated reducing agents to produce deuterated sorbitol.

Food Science and Technology: In the context of food science, studying the hydrolysis of this compound could provide a more detailed understanding of the acidification process in food products.

Detailed Research Findings

| Research Area | Application of this compound | Potential Findings |

| Metabolic Tracing | Used as a stable isotope tracer in metabolic pathway analysis. | Elucidation of glucose metabolism and its intermediates. clearsynth.com |

| Enzyme Kinetics | Investigation of the kinetic isotope effect on enzyme inhibition. | Understanding the mechanism of enzyme inhibition by gluconolactone (B72293). symeres.comthalesnano.com |

| Organic Synthesis | Starting material for the synthesis of other deuterated compounds. | Creation of novel labeled molecules for further research. |

| Analytical Chemistry | Internal standard for mass spectrometry-based quantification. | Increased accuracy in measuring the concentration of related compounds. thalesnano.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-one |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i1D2 |

InChI Key |

PHOQVHQSTUBQQK-KIIDWNAKSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for D + Glucono 1,5 Lactone D2

Strategies for Deuterium (B1214612) Incorporation at Specific Positions

The precise placement of deuterium atoms within the gluconolactone (B72293) molecule is critical for its application in various scientific studies, such as metabolic tracing and mechanistic investigations. The primary strategies employed involve direct hydrogen-deuterium exchange, enzymatic catalysis, or the chemical transformation of pre-deuterated starting materials.

Hydrogen-Deuterium Exchange (HDX) is a fundamental chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process typically requires a deuterium source, most commonly deuterium oxide (D₂O), and can be facilitated by catalysts. wikipedia.orgresearchgate.net

In the context of synthesizing D-(+)-Glucono-1,5-lactone-d2, HDX reactions can be applied to the precursor molecule, D-glucose. While hydrogens attached to heteroatoms (like oxygen in hydroxyl groups) exchange readily in D₂O, the exchange of hydrogen atoms bonded to carbon is more challenging and requires specific conditions. nih.gov The process can be catalyzed by acids, bases, or metals to promote the replacement of carbon-bound protons with deuterons. wikipedia.orgnih.gov The pH of the solution is a critical factor, as the mechanism often involves acid-base catalysis. nih.gov For instance, base-catalyzed HDX can proceed through keto-enol equilibria in carbonyl compounds, making adjacent acidic hydrogens susceptible to exchange. nih.gov

Enzymatic methods offer high selectivity for deuteration and are conducted under mild reaction conditions. irisotope.com One primary enzymatic route involves the oxidation of D-glucose to D-(+)-Glucono-1,5-lactone, a reaction catalyzed by the enzyme glucose oxidase. chemicalbook.comwikipedia.org When this reaction is performed in a deuterated solvent system, such as a buffer prepared with D₂O, deuterium can be incorporated into the product.

Another enzymatic strategy focuses on the synthesis of a deuterated glucose precursor, which is then oxidized to the target lactone. Enzymes can be used to selectively introduce deuterium at specific positions on the glucose molecule. nih.gov For example, specific enzymes can transfer deuterium from a donor molecule to the glucose backbone, creating isotopologues like [6,6-²H₂]Glucose. nih.gov This selectively deuterated glucose then serves as the starting material for the final oxidation step.

This widely used strategy involves a two-step process: first, the synthesis of a specifically deuterated D-glucose precursor, followed by its chemical oxidation to yield this compound. rsc.orgresearchgate.net

The synthesis of deuterated glucose precursors, such as D-Glucose-6,6-d2, can be achieved through various chemical methods, including reduction of suitable starting materials with deuterium-donating reagents. irisotope.com Once the deuterated glucose is obtained, it is oxidized to form the lactone. A common laboratory and commercial method for this oxidation is the use of bromine water. chemicalbook.com The reaction involves the oxidation of the aldehyde group at the C1 position of glucose to a carboxylic acid, which spontaneously cyclizes to form the stable 1,5-lactone (δ-lactone). wikipedia.orgresearchgate.net Other oxidation systems, including catalytic methods using oxygen and metal catalysts like palladium on carbon (Pd/C), can also be employed. google.com

Comparison of Synthetic Routes

The choice of a synthetic route for this compound depends on the desired isotopic purity, required yield, cost-effectiveness, and scalability of the process. Each method presents a unique set of parameters that must be optimized.

| Synthetic Route | Typical Isotopic Purity | Reported Yield | Notes |

| Hydrogen-Deuterium Exchange | Variable; can be low to moderate for C-H bonds | Dependent on reaction extent | Purity is highly dependent on the lability of the target C-H bond and the potential for back-exchange. nih.gov |

| Enzymatic Approaches | High | Moderate to High | Offers high chemo- and regioselectivity, leading to high isotopic purity at specific sites. irisotope.comnih.gov |

| Chemical Oxidation of Precursors | High | Generally High | Isotopic purity is primarily determined by the purity of the deuterated precursor. irisotope.com The oxidation step is typically high-yielding. google.com |

This table is generated based on general principles of the described synthetic methods.

Optimizing reaction conditions is crucial for maximizing both yield and isotopic purity while minimizing side reactions.

| Synthetic Route | Key Reagents/Catalysts | Typical Temperature | pH Conditions | Optimization Notes |

| Hydrogen-Deuterium Exchange | D₂O, Acid/Base/Metal catalysts (e.g., Triethylamine) | Often elevated (e.g., 35-50 °C) | pH-dependent (acidic or basic) | Optimization involves selecting the appropriate catalyst and temperature to facilitate C-D exchange without degrading the substrate. nih.gov |

| Enzymatic Approaches | Glucose Oxidase, D₂O-based buffer | Room Temperature to Physiological Temp. (e.g., 20 °C) | Near-neutral (Physiological pH) | Key factors include enzyme concentration, substrate concentration, and ensuring the stability of the enzyme under the reaction conditions. chemicalbook.com |

| Chemical Oxidation of Precursors | Precursor Synthesis: Deuterated reducing agents (e.g., NaBD₄). Oxidation: Bromine water, O₂, Pd/C catalyst. | Oxidation: Often room temperature or slightly elevated (e.g., 40-50 °C). google.com | Oxidation: Often neutral or slightly basic (e.g., pH 9-10 for catalytic oxidation). google.com | For catalytic oxidation, controlling pH and temperature is critical to achieve high conversion rates and yields. google.com The choice of oxidizing agent affects reaction time and product workup. |

This table is generated based on data from various sources describing similar chemical transformations.

Challenges and Advances in Deuterated Carbohydrate Synthesis

The synthesis of isotopically labeled carbohydrates, such as this compound, is essential for a range of scientific applications, including metabolic pathway analysis, mechanistic studies, and pharmaceutical development. However, the production of these molecules is fraught with challenges, primarily due to the structural complexity of carbohydrates. nih.govnih.gov Recent years have seen significant advances in synthetic methodologies aimed at overcoming these hurdles, moving from complex multi-step procedures to more direct and selective catalytic methods. anr.frresearchgate.net

Another significant challenge is ensuring high isotopic enrichment at the target position while preventing unwanted hydrogen/deuterium (H/D) exchange at other sites. The analysis and confirmation of the precise location and extent of deuteration also require sophisticated analytical techniques, such as gas chromatography/mass spectrometry (GC/MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

| Challenge | Description | Potential Solution |

| Regioselectivity | The presence of multiple, chemically similar hydroxyl and C-H groups makes it difficult to target a specific site for deuteration. nih.govnih.gov | Use of directing groups, development of site-selective catalysts, enzymatic synthesis. nih.govanr.fr |

| Synthetic Efficiency | Traditional methods require multiple protection and deprotection steps, leading to long reaction sequences, low overall yields, and high costs. nih.govanr.fr | Catalytic Hydrogen Isotope Exchange (HIE), flow chemistry techniques. anr.fr |

| Isotopic Enrichment | Achieving a high percentage of deuterium incorporation at the desired position without isotopic scrambling can be difficult. | Use of highly efficient catalysts and deuterated reagents under optimized conditions. |

| Analytical Complexity | Verifying the exact position and level of deuteration requires advanced and precise analytical instrumentation and methods. nih.govnih.gov | Gas Chromatography/Mass Spectrometry (GC/MS), Nuclear Magnetic Resonance (NMR) spectroscopy. |

In response to these challenges, significant advances have been made, particularly in the field of catalysis. A major breakthrough is the development of catalytic Hydrogen Isotope Exchange (HIE), which allows for the direct substitution of a C-H bond with a C-D bond on a pre-existing carbohydrate structure. anr.frresearchgate.net This approach can circumvent the need for building the molecule from a deuterated precursor.

Transition-metal catalysis has been at the forefront of this evolution. For instance, ruthenium-based catalysts have been shown to facilitate the regio-, chemo-, and stereoselective deuterium labeling of sugars by activating C-H bonds through coordination with hydroxyl groups, using deuterium oxide (D₂O) as the deuterium source. rsc.org Other emerging techniques include catalytic transfer deuteration, which uses readily available deuterated solvents like 2-propanol-d8 (B1362042) in the presence of iridium or copper catalysts to selectively transform molecules. core.ac.uk These methods often obviate the need for high-pressure D₂ gas and offer new pathways for selective deuterium incorporation. core.ac.uk

More recently, visible-light photocatalysis has emerged as a reliable and powerful platform for deuteration, prized for its mild reaction conditions and high site selectivity. rsc.org To address issues of scalability and cost, the implementation of flow chemistry is also being explored, which could enable more rapid, low-cost, and large-scale production of valuable deuterated carbohydrates. anr.fr

| Catalytic Method | Catalyst Example | Deuterium Source | Key Advantage |

| C-H Bond Activation | Ruthenium (Ru) complexes | Deuterium Oxide (D₂O) | Direct, regioselective deuteration without pre-functionalization. rsc.org |

| Transfer Deuteration | Iridium (Ir) or Copper (Cu) complexes | 2-propanol-d8, silane-d1 | Avoids the use of D₂ gas; offers high selectivity under mild conditions. core.ac.ukacs.org |

| Photocatalysis | Various photocatalysts | Readily available deuterium sources | Extremely mild reaction conditions; high degree of functional group tolerance. rsc.org |

These advances collectively represent a paradigm shift in the synthesis of deuterated carbohydrates, moving the field toward more efficient, selective, and accessible methods for producing molecules like this compound.

Advanced Analytical Techniques for Characterization of D + Glucono 1,5 Lactone D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of organic molecules. measurlabs.comiosrjournals.org For isotopically labeled compounds like D-(+)-Glucono-1,5-lactone-d2, NMR is indispensable for verifying the location of deuterium (B1214612) atoms and assessing the degree of isotopic enrichment.

Deuterium (²H) NMR spectroscopy is a powerful technique for the direct observation and analysis of deuterium-labeled compounds. sigmaaldrich.com Unlike ¹H NMR, which infers deuteration from the absence of a proton signal, ²H NMR directly detects the resonance of the deuterium nuclei, providing unambiguous evidence of labeling.

Research Findings: For highly deuterated compounds (enrichment >98 atom%), conventional ¹H NMR analysis is often limited by the low intensity of residual proton signals. sigmaaldrich.com ²H NMR serves as an excellent alternative for both structure verification and enrichment determination in such cases. sigmaaldrich.com A key advantage is the ability to use non-deuterated solvents, as only the deuteron (B1233211) signals are observed, resulting in a cleaner spectrum where proton signals are transparent. sigmaaldrich.com This method allows for the direct observation and quantitation of deuterium at both stable and labile positions (e.g., -OD), which is challenging to determine indirectly. sigmaaldrich.com However, due to the low magnetogyric ratio of the deuteron, ²H NMR experiments require longer acquisition times to achieve a desirable signal-to-noise ratio and are most effective for compounds with high levels of deuteration. sigmaaldrich.com

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Spectrometer Frequency | The magnetic field strength at which the experiment is conducted (e.g., 400 MHz for ¹H). The corresponding ²H frequency would be ~61.4 MHz. | Higher fields improve signal dispersion and sensitivity, which is beneficial due to the lower gyromagnetic ratio of deuterium. chemrxiv.org |

| Solvent | Non-deuterated solvents (e.g., H₂O, DMSO) can be used. | Simplifies sample preparation and eliminates interference from deuterated solvent signals, providing a clean baseline for quantitation. sigmaaldrich.com |

| Pulse Sequence | A simple pulse-acquire sequence is typically sufficient. | Directly excites and detects the deuterium signal corresponding to the labeled position(s) on the gluconolactone (B72293) ring. |

| Relaxation Delay | The time between pulses to allow for nuclear relaxation. It should be sufficiently long (e.g., 5x T₁) for accurate quantitation. | Ensures that the signal intensity is directly proportional to the number of deuterium nuclei, allowing for accurate determination of isotopic enrichment. |

Research Findings: In the ¹H NMR spectrum of this compound, the position of deuterium labeling is confirmed by the disappearance or significant reduction in the intensity of the proton signal at the corresponding chemical shift. The integration of the remaining proton signals relative to a non-labeled position or an internal standard can be used to quantify the isotopic enrichment.

In the ¹³C NMR spectrum, the carbon atom bonded to deuterium exhibits a characteristic multiplet splitting pattern due to one-bond carbon-deuterium (¹J_C-D_) coupling. Furthermore, the resonance of the deuterated carbon may shift slightly upfield. This provides direct evidence of the labeling site. Isotopic labeling with ¹³C can further enhance NMR sensitivity and is used to track metabolic pathways. nih.gov

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Observation for -d2 Labeled Compound |

|---|---|---|---|

| C1 | - | 181.23 | If labeled at a different position, this signal would be unaffected. |

| C2 | ~4.13 (d) hmdb.ca | ~73-74 | If labeled at C2, the H2 proton signal would be absent/reduced. The C2 signal would show C-D coupling. |

| C3 | ~3.73 | ~70-72 | If labeled at C3, the H3 proton signal would be absent/reduced. The C3 signal would show C-D coupling. |

| C4 | ~3.76 | ~70-72 | If labeled at C4, the H4 proton signal would be absent/reduced. The C4 signal would show C-D coupling. |

| C5 | ~4.25 | 73.86 | If labeled at C5, the H5 proton signal would be absent/reduced. The C5 signal would show C-D coupling. |

| C6 | ~3.75 bmrb.io | 65.30 | If labeled at C6, the H6 proton signals would be absent/reduced. The C6 signal would show C-D coupling. |

| Note: Chemical shift values are approximate and based on data for the non-labeled compound. hmdb.cabmrb.io The specific position of deuteration would alter the corresponding signals as described. |

For complex molecules or to gain more detailed structural insights, advanced multi-dimensional NMR experiments are employed. iosrjournals.orgjove.com These techniques are particularly useful for unambiguously confirming the exact position of isotopic labels.

Research Findings: Two-dimensional (2D) NMR experiments provide correlation maps between different nuclei, which helps in assigning signals and confirming connectivity.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. In this compound, the absence of a cross-peak in the COSY spectrum would confirm the site of deuteration, as the scalar coupling pathway is broken. jove.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. For a deuterated position (C-D), the corresponding cross-peak in the ¹H-¹³C HSQC spectrum will be absent, providing definitive proof of the label's location. measurlabs.com

²H-¹H Correlation Spectroscopy: Specialized experiments can be used to directly observe the correlation between deuterium and nearby protons. Techniques such as cross-polarization ²H-¹H isotope correlation spectroscopy (CP-iCOSY) are powerful for elucidating the local structure and through-space interactions in partially deuterated compounds. chemrxiv.org

| Technique | Information Provided | Specific Utility for Characterization |

|---|---|---|

| COSY | Correlates J-coupled protons. jove.com | Confirms deuteration site through the interruption of a proton-proton coupling network. |

| HSQC | Correlates carbons with their directly attached protons. measurlabs.com | Provides unambiguous confirmation of the deuteration site by the absence of a C-H correlation peak. |

| HMBC | Correlates carbons and protons over two to three bonds. | Helps in assigning quaternary carbons and confirming the overall carbon framework around the labeling site. |

| ²H-¹H Correlation | Directly shows correlations between deuterium and proton nuclei. chemrxiv.org | Offers direct proof of the label's position relative to other protons in the molecule. |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental formula, and its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are critical for confirming the elemental composition and assessing the isotopic purity of labeled compounds. nih.gov

Research Findings: HRMS can readily distinguish between different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass differences. nih.gov This technique is used to determine the isotopic purity of deuterium-labeled compounds by resolving and quantifying the relative abundances of the H/D isotopolog ions (e.g., D₀, D₁, D₂). nih.gov The calculated isotopic purity values from HRMS are often in good agreement with the certified values. nih.govresearchgate.net This analytical method is rapid, highly sensitive, requires very low sample consumption, and avoids the use of deuterated solvents. nih.gov

| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference from D₀ (mDa) |

|---|---|---|---|

| D-(+)-Glucono-1,5-lactone (D₀) | C₆H₁₀O₆ | 178.05284 | - |

| D-(+)-Glucono-1,5-lactone-d1 (D₁) | C₆H₉DO₆ | 179.05912 | 6.28 |

| This compound (D₂) | C₆H₈D₂O₆ | 180.06540 | 12.56 |

| Note: The high mass accuracy of HRMS allows for the clear resolution and quantitation of these different isotopologues, enabling precise determination of isotopic purity. |

Tandem Mass Spectrometry (MS/MS), or MS², is an essential technique for structural characterization. It involves isolating an ion of a specific m/z (the precursor ion), inducing its fragmentation, and then analyzing the resulting fragment ions (product ions). uab.edu

Research Findings: The fragmentation pattern of a molecule is a unique fingerprint that provides information about its chemical structure. For an isotopically labeled compound, MS/MS can help to pinpoint the location of the label. nih.gov If a deuterium atom is part of a neutral fragment that is lost, the mass of that neutral loss will increase by approximately 1.006 Da per deuterium atom. Conversely, if the label is retained on the charged fragment, its m/z value will be higher than the corresponding fragment from the unlabeled compound.

The fragmentation of lactones under mass spectrometry often involves sequential losses of small molecules like water (H₂O) and carbon monoxide (CO). nih.gov For this compound, observing a neutral loss of HDO or D₂O instead of H₂O would provide strong evidence for the location of the deuterium labels on hydroxyl groups or on the carbon backbone. nih.gov Analysis of such fragmentation pathways is crucial for confirming that the isotopic label is in the intended position within the molecule.

| Precursor Ion (m/z) | Typical Neutral Loss | Product Ion (m/z) from D₀ | Potential Product Ion (m/z) from D₂ | Inference |

|---|---|---|---|---|

| [M+H]⁺ (181.07) | H₂O | 163.06 | 163.07 (Loss of D₂O) or 164.07 (Loss of HDO) or 165.07 (Loss of H₂O) | The mass of the dehydrated product ion reveals whether deuterium atoms were lost, indicating their position on hydroxyl groups or adjacent carbons. |

| [M+H]⁺ (181.07) | H₂O + CO | 135.06 | Variable | The final hydrocarbon fragments will have a higher mass if the deuterium labels are retained on the carbon skeleton. |

| Note: This table illustrates the principles of using MS/MS for positional analysis. The actual observed fragments would depend on the specific location of the deuterium labels. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the characterization of this compound, particularly after appropriate derivatization to increase its volatility. The technique is pivotal for both qualitative identification and quantitative analysis, leveraging the high separation efficiency of gas chromatography and the precise mass identification capabilities of mass spectrometry.

For the analysis of gluconolactone, a derivatization step is typically required. A common method involves trimethylsilylation (TMS), where the hydroxyl groups of the molecule are converted to trimethylsilyl (B98337) ethers. This process significantly reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. nih.gov The derivatized this compound can then be separated from other components in a sample mixture on a chromatographic column, such as a 2% OV-17 column. nih.gov

The mass spectrometer detector plays a crucial role in analyzing the deuterated compound. It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation between the deuterated molecule (this compound) and its non-deuterated counterpart. The mass spectrum of the deuterated compound will show a characteristic shift in the molecular ion peak and in relevant fragment ions corresponding to the mass of the incorporated deuterium atoms. This capability is essential for confirming the identity of the labeled compound and for assessing its isotopic enrichment.

Research on related deuterated compounds, such as glucose, demonstrates the utility of GC-MS in determining the positional deuterium enrichment by analyzing mass isotopomer distributions of various fragments. nih.govnih.gov This approach, involving the least-squares regression of mass isotopomer distributions, can determine deuterium enrichment with high accuracy. nih.gov While specific fragmentation patterns for this compound are not widely published, the principles remain the same: the fragmentation pattern provides structural information and confirms the location of the isotopic label.

Table 1: Example GC-MS Parameters for Gluconolactone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Trimethylsilylation (TMS) with pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide, and trimethylchlorosilane | nih.gov |

| GC Column | 2% OV-17 | nih.gov |

| Column Temperature | 180°C | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Detector | Mass Spectrometer (Electron Impact Ionization) | nih.govnih.gov |

Other Spectroscopic and Chromatographic Methods

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy confirms the key structural features of the gluconolactone core. The IR spectrum of the non-deuterated D-(+)-Glucono-1,5-lactone shows characteristic absorption bands that are expected to be largely conserved in its deuterated analogue. nist.govchemicalbook.com

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone (cyclic ester) functional group. This peak typically appears in the range of 1735-1750 cm⁻¹. fiveable.me In one study, a weak absorption at 1740 cm⁻¹ was attributed to the C=O stretching vibration of D-(+)-Glucono-1,5-lactone. researchgate.net Additionally, a broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups on the molecule. fiveable.me

The primary difference in the IR spectrum of this compound compared to the unlabeled compound would be the presence of C-D stretching and bending vibrations. These absorptions occur at lower frequencies than their C-H counterparts due to the heavier mass of deuterium. However, these signals can be complex and may overlap with other vibrations in the fingerprint region (below 1500 cm⁻¹), making definitive assignment challenging without comparative analysis. The principal utility of IR spectroscopy for this compound is the rapid confirmation of the lactone and hydroxyl functional groups. fiveable.me

Table 2: Characteristic IR Absorption Bands for D-(+)-Glucono-1,5-lactone

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

|---|---|---|---|

| O-H (Hydroxyl) | 3200-3600 | Strong, broad stretch | fiveable.me |

| C=O (Lactone) | 1735-1750 | Strong stretch | fiveable.me |

| C=O (Lactone) | ~1740 | Weak stretch (observed in solution) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable method for determining the chemical purity of this compound and for separating it from precursors, byproducts, and degradants. Various HPLC methods have been developed for the analysis of the non-deuterated gluconolactone in diverse matrices such as pharmaceuticals and food products. cmes.orgcore.ac.uk

A common approach utilizes reversed-phase chromatography with a C18 column. cmes.orgresearchgate.net The mobile phase often consists of an aqueous solution with an organic modifier like acetonitrile. cmes.orgresearchgate.net Due to the lack of a strong UV chromophore in the gluconolactone molecule, detection can be achieved using universal detectors like a Charged Aerosol Detector (CAD) or a Pulsed Amperometric Detector (PAD). cmes.orgcore.ac.uk One established HPLC-CAD method uses a Thermo Hypersil Gold Aq column with an acetonitrile-water mobile phase for the determination of gluconolactone. cmes.org This method demonstrated good linearity and a low detection limit, making it suitable for purity assessments. cmes.org

For separating isotopologues, HPLC can be effective under specific conditions, relying on subtle differences in physicochemical properties caused by isotopic substitution, known as isotopic effects. researchgate.net While baseline separation of this compound from its non-deuterated form via standard HPLC is challenging, the primary application of the technique is to ensure chemical purity, which is a critical parameter for any analytical standard. The method can effectively quantify impurities to confirm that the sample meets the required specifications. cmes.org

Table 3: Example HPLC Conditions for Gluconolactone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Thermo Hypersil Gold Aq (250 mm×4.6 mm, 5 μm) | cmes.org |

| Mobile Phase | Acetonitrile-water (9+1) | cmes.org |

| Flow Rate | 0.5 mL·min⁻¹ | cmes.org |

| Column Temperature | 30°C | cmes.org |

| Detector | Charged Aerosol Detector (CAD) | cmes.org |

| Injection Volume | 10 μL | cmes.org |

Validation of Isotopic Purity and Positional Labeling Fidelity

The validation of isotopic purity and positional labeling fidelity is paramount for any isotopically labeled compound, including this compound. These analyses confirm the percentage of the deuterated species relative to the unlabeled compound and ensure that the deuterium atoms are located at the intended positions within the molecular structure. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for this validation. researchgate.netrsc.org

Isotopic Purity Assessment: Isotopic purity, or isotopic enrichment, is a measure of the amount of the desired deuterated isotopologue in the sample. rsc.org High-resolution mass spectrometry, often coupled with liquid chromatography (LC-ESI-HR-MS), is a rapid and highly sensitive method for this determination. rsc.orgnih.gov HR-MS can distinguish between the H/D isotopologues based on their precise mass difference. nih.gov By integrating the ion signals corresponding to the unlabeled (M+0) and the deuterated (M+2, in this case) species, the percentage of isotopic purity can be accurately calculated. rsc.org This method is crucial for verifying the quality of the labeled material and avoiding cross-signal interference in quantitative analyses. researchgate.net

Positional Labeling Fidelity: While MS confirms that the label is present, NMR spectroscopy is used to determine where it is located. NMR analysis provides detailed structural information and confirms the integrity of the molecule. rsc.org For this compound, deuterium (²H) NMR would directly detect the signal from the deuterium nuclei, confirming their chemical environment and thus their position. Alternatively, proton (¹H) NMR can be used to observe the disappearance of signals from the protons that have been replaced by deuterium. Carbon-13 (¹³C) NMR is also highly effective, as the attachment of a deuterium atom to a carbon atom causes a characteristic splitting of the carbon signal and a small upfield shift in its chemical resonance, confirming the site of deuteration. These NMR techniques provide unambiguous confirmation of the positional labeling fidelity. rsc.org

Together, HR-MS and NMR form a comprehensive strategy to fully characterize and validate deuterated standards like this compound, ensuring their suitability for use in demanding analytical applications. researchgate.netrsc.org

Biochemical Mechanisms and Pathways Probed by D + Glucono 1,5 Lactone D2

Enzymatic Transformations Involving D-(+)-Glucono-1,5-lactone-d2

The introduction of deuterium (B1214612) into the D-(+)-Glucono-1,5-lactone molecule allows for detailed investigation of various enzymatic processes, from hydrolysis and synthesis to its role as an enzyme inhibitor.

Gluconolactone (B72293) Hydrolase Activities and Substrate Specificity

Gluconolactonases (E.C. 3.1.1.17) are enzymes responsible for the hydrolysis of D-glucono-1,5-lactone to D-gluconic acid. Studies on the substrate specificity of these enzymes are crucial for understanding their biological roles. While direct kinetic data on the hydrolysis of this compound by gluconolactonase is not extensively documented in publicly available literature, the crystal structure of gluconolactonase from Xanthomonas campestris reveals a highly specific active site primarily accommodating D-glucono-δ-lactone. nih.gov The enzyme's structure, a disulfide-bonded clamshell dimer composed of two six-bladed β-propeller domains, suggests that modifications to the substrate, including isotopic substitution, could influence binding affinity and catalytic efficiency. nih.gov It is hypothesized that the presence of deuterium at the C1 position could exert a secondary kinetic isotope effect on the hydrolysis rate, although further empirical studies are required to quantify this effect.

Glucose Oxidase Catalysis and Deuterated Gluconolactone Formation

The formation of D-(+)-Glucono-1,5-lactone is a direct result of the oxidation of β-D-glucose, a reaction catalyzed by glucose oxidase (GOx; E.C. 1.1.3.4). nih.govresearchgate.net The use of D-glucose-1-d (d-glucose-1-²H) as a substrate directly leads to the formation of this compound. Kinetic studies involving the oxidation of deuterated glucose by glucose oxidase have been instrumental in elucidating the enzyme's reaction mechanism. researchgate.net

Table 1: Kinetic Isotope Effect in Glucose Oxidase Catalysis

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Deuterium Kinetic Isotope Effect | A large kinetic isotope effect is observed when D-glucose-1-d is used as a substrate. | The C-H bond cleavage at the C1 position of glucose is a rate-determining step in the reaction. | nih.govresearchgate.net |

| Flavin Reduction | The isotope effect is located at the flavin reduction step. | Hydride transfer from glucose to the FAD cofactor is a key mechanistic step. | researchgate.net |

Inhibitory Effects of Deuterated Gluconolactone Derivatives on Glycosidases and Other Enzymes

D-(+)-Glucono-1,5-lactone and its derivatives are well-known inhibitors of various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The lactone is believed to act as a transition state analog for the oxocarbenium ion intermediate formed during glycoside hydrolysis. While specific studies on the inhibitory effects of this compound are limited, the inhibitory properties of the non-deuterated form provide a strong basis for its potential as a research tool.

For instance, δ-gluconolactone has been shown to be a potent competitive inhibitor of human leukocyte glucosylceramidase (GCase), with a Ki value of 0.023 mM and an IC50 of 0.047 mM. biorxiv.org It is also a complete inhibitor of the enzyme amygdalin (B1666031) beta-glucosidase at a concentration of 1 mM. wikipedia.org Furthermore, derivatives of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) have been synthesized and evaluated as inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB), revealing potent nanomolar competitive inhibition. nih.gov The introduction of a deuterium label into these inhibitor scaffolds could provide a means to study inhibitor binding and residence time within the enzyme active site using techniques like NMR spectroscopy.

Table 2: Inhibition Constants for Gluconolactone and its Derivatives

| Enzyme | Inhibitor | Inhibition Type | Ki Value | IC50 Value | Reference |

|---|---|---|---|---|---|

| Human Leukocyte Glucosylceramidase | δ-gluconolactone | Competitive | 0.023 mM | 0.047 mM | biorxiv.org |

| Amygdalin beta-glucosidase | δ-gluconolactone | Complete | - | - (at 1 mM) | wikipedia.org |

| Human OGA | 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | Competitive | 27 nM | - | nih.gov |

Stereochemical Course of Enzymatic Reactions

Enzymatic reactions are characterized by their high stereospecificity. The enzymes involved in the metabolism of D-(+)-Glucono-1,5-lactone exhibit strict stereochemical control. For example, glucose oxidase specifically catalyzes the oxidation of β-D-glucose, and not the α-anomer, to produce D-glucono-1,5-lactone. nih.gov This specificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which can only accommodate the β-pyranose ring in the correct orientation for catalysis. libretexts.org

The subsequent hydrolysis of D-glucono-1,5-lactone by gluconolactonase is also a stereospecific process, yielding exclusively D-gluconic acid. The chiral environment of the enzyme's active site ensures that the water molecule attacks the lactone from a specific face, leading to the formation of a single stereoisomer of the product. The introduction of deuterium at a specific position, as in this compound, can be a powerful tool to probe the stereochemical course of these and other enzymatic reactions, although specific studies utilizing this deuterated lactone for this purpose are not yet widely reported.

Metabolic Flux Analysis (MFA) Using Deuterium Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. drziweidai.com Stable isotope tracers, such as those containing deuterium, are introduced into the system, and the distribution of the isotope in various metabolites is measured to infer the metabolic fluxes. nih.gov

Elucidation of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Dynamics

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis. wikipedia.org The first committed step of the oxidative PPP is the conversion of glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone, which is then hydrolyzed to 6-phospho-D-gluconate. nih.gov

While studies directly employing this compound as a tracer for MFA of the PPP are not extensively documented, the use of deuterium-labeled glucose has been instrumental in understanding PPP dynamics. Tracing the fate of deuterium from labeled glucose through the PPP allows for the quantification of the flux through this pathway relative to glycolysis. diabetesjournals.org For instance, the loss of deuterium from specific positions of glucose can indicate the extent of its metabolism through the oxidative branch of the PPP. dntb.gov.ua

Given that D-(+)-Glucono-1,5-lactone is a key intermediate in the PPP, the use of this compound as a tracer holds significant potential for directly probing the downstream reactions of the non-oxidative PPP. By introducing this labeled intermediate, researchers could bypass the initial steps of the oxidative branch and specifically investigate the interconversion of pentose phosphates, providing a more focused and detailed picture of this part of the pathway. However, the cellular uptake and metabolism of exogenously supplied gluconolactone would need to be carefully considered in such experimental designs.

Investigating Glycolytic Pathways and Intermediates

D-(+)-Glucono-1,5-lactone is a key metabolite in the pentose phosphate pathway (PPP), an essential metabolic route that runs parallel to glycolysis. pathwaycommons.orgreactome.org The deuterated isotopologue, this compound, serves as a powerful tracer for elucidating the intricate connections between the PPP and glycolysis. When introduced into a biological system, this labeled compound is metabolized, and the deuterium atoms are incorporated into various downstream intermediates.

Researchers can track the journey of these deuterium labels as they enter the glycolytic pathway. The PPP produces intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are also central to glycolysis. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can detect the presence and position of deuterium in glycolytic metabolites like pyruvate (B1213749) and lactate (B86563). researchgate.net This information allows for the quantification of the carbon flux from the PPP into glycolysis, providing a detailed map of metabolic activity and pathway utilization under different physiological or pathological conditions. For example, observing deuterium enrichment in lactate after administration of this compound would provide direct evidence of the metabolic flux from the PPP through glycolysis.

Tricarboxylic Acid (TCA) Cycle Interrogation via Downstream Metabolites

The metabolic influence of D-(+)-Glucono-1,5-lactone extends beyond glycolysis into the Tricarboxylic Acid (TCA) cycle, the central hub of cellular respiration. The pyruvate generated from the glycolysis of PPP-derived intermediates can be converted to acetyl-CoA and enter the TCA cycle. By using this compound as a tracer, the flow of carbon skeletons from the PPP into the TCA cycle can be meticulously monitored.

The deuterium labels from the initial tracer molecule can be detected in TCA cycle intermediates such as citrate, isocitrate, α-ketoglutarate, and malate. researchgate.net The specific labeling patterns and the extent of deuterium incorporation in these molecules provide quantitative insights into the contribution of the PPP to the anabolic and catabolic functions of the TCA cycle. nih.gov This approach is crucial for understanding how cells allocate resources from different carbohydrate metabolism pathways to fuel mitochondrial respiration and provide precursors for biosynthesis, particularly in highly proliferative cells like cancer cells, which often exhibit altered metabolic wiring. nih.gov

Quantitative Flux Determination Methodologies

Metabolic Flux Analysis (MFA) is the primary methodology for determining the rates (fluxes) of reactions within a metabolic network, and the use of stable isotope tracers like this compound is central to this technique. drziweidai.comnih.gov The general workflow for a quantitative flux determination experiment involves several key steps.

First, the biological system (e.g., cell culture) is fed with the deuterated substrate. The system is allowed to reach an isotopic steady state, where the incorporation of the label into various metabolites becomes constant. nih.gov Subsequently, cellular metabolites are extracted, and the isotopic labeling patterns are precisely measured using analytical platforms, most commonly Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This experimental data is then integrated into a computational model that encompasses the stoichiometry and atom transitions of the relevant metabolic network. By fitting the measured labeling distribution to the model, the intracellular metabolic fluxes can be calculated, providing a quantitative snapshot of cellular metabolism. drziweidai.com

| Step | Description | Key Objective | Common Techniques |

|---|---|---|---|

| 1. Tracer Selection & Administration | A stable isotope-labeled substrate (e.g., this compound) is chosen and introduced to the biological system. | To introduce a traceable label into the metabolic network. | Cell culture media preparation. |

| 2. Isotopic Labeling | The system is incubated until it reaches a metabolic and isotopic steady state. | To ensure consistent and measurable incorporation of the isotope into downstream metabolites. | Time-course experiments. |

| 3. Metabolite Extraction | Metabolism is rapidly quenched, and intracellular metabolites are extracted from the cells. | To preserve the in-vivo metabolic state and labeling patterns. | Quenching with cold methanol/solvents. |

| 4. Analytical Measurement | The isotopic composition (e.g., mass isotopomer distribution) of key metabolites is measured. | To obtain the raw data on label incorporation. | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy. |

| 5. Computational Flux Calculation | The measured labeling data is used as input for a computational model to estimate the intracellular reaction rates (fluxes). | To translate isotopic data into quantitative metabolic pathway activity. | Software like INCA, Metran, 13CFLUX2. |

Kinetic Isotope Effects (KIE) in Enzymatic Reactions with this compound

Theoretical Framework of Deuterium Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes alters the rate of a chemical reaction. libretexts.org The deuterium KIE is particularly pronounced because deuterium has twice the mass of protium (B1232500) (hydrogen), the largest relative mass difference among stable isotopes of any element. wikipedia.org

The theoretical basis for the primary deuterium KIE lies in the principles of quantum mechanics and molecular vibrations. A chemical bond, such as a carbon-hydrogen (C-H) bond, is not static but vibrates at a specific frequency. The lowest possible vibrational energy state is known as the zero-point energy (ZPE). Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and, consequently, a lower ZPE than a C-H bond. libretexts.orgprinceton.edu

For a reaction to occur, an activation energy barrier must be overcome. If the C-H bond is broken during the rate-determining step of the reaction, the difference in ZPE between the C-H and C-D bonds manifests as a difference in the activation energies. More energy is required to break the stronger, lower-energy C-D bond, resulting in a slower reaction rate for the deuterated substrate compared to the non-deuterated one. princeton.edu The KIE is expressed as the ratio of the rate constants (kH/kD), and a value significantly greater than 1 is indicative of a primary KIE. libretexts.orgresearchgate.net

Experimental Design for Measuring Deuterium KIEs

Measuring deuterium KIEs in enzymatic reactions involving substrates like this compound requires carefully designed experiments to compare the reaction rates of the deuterated and non-deuterated (protium) forms. Two primary experimental approaches are used:

Non-competitive Measurement: In this method, the initial rates of the enzymatic reaction are measured in two separate experiments under identical conditions. One experiment uses the standard, non-deuterated substrate, while the other uses the deuterated substrate (e.g., this compound). The KIE is calculated as the direct ratio of the observed rates (V_H / V_D). This method is straightforward but requires high precision in maintaining identical conditions (substrate concentration, enzyme concentration, temperature, pH) for both experiments. nih.gov

Competitive Measurement: This more sensitive method involves placing both the deuterated and non-deuterated substrates in the same reaction vessel to compete for the enzyme's active site. The reaction is allowed to proceed to a specific, incomplete level of conversion. The isotopic composition of the remaining substrate or the formed product is then analyzed. nih.gov Because the enzyme will react faster with the lighter isotopologue, the product will be depleted in deuterium, while the unreacted substrate pool will become enriched in deuterium. The KIE can be calculated from the isotopic ratios of the product and/or the remaining substrate. Analytical techniques such as isotope-ratio mass spectrometry (IRMS) or NMR are essential for these precise measurements. nih.gov

Interpretation of KIEs for Reaction Mechanism Elucidation

The interpretation of measured KIE values is a cornerstone of mechanistic enzymology. acs.orgosti.gov By quantifying the effect of isotopic substitution on the reaction rate, researchers can gain profound insights into the transition state and identify the rate-determining step of an enzymatic reaction. researchgate.netmdpi.com

Primary KIE (kH/kD > 2): A significant primary KIE typically indicates that the hydrogen-carbon bond being isotopically substituted is broken or formed in the rate-determining step of the reaction mechanism. acs.orgosti.gov For an enzyme that metabolizes D-(+)-Glucono-1,5-lactone, a large KIE upon using the -d2 version would suggest that a C-H bond cleavage at the deuterated position is the slowest step in the catalytic cycle.

No or Small KIE (kH/kD ≈ 1): If the measured KIE is close to unity, it implies that the cleavage of the C-H bond is not rate-limiting. The slowest step in the reaction could be a conformational change of the enzyme, product release, or another chemical step that does not involve breaking the labeled bond. nih.gov

Secondary KIE (0.7 < kH/kD < 1.4): These are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking but is located near the reaction center (e.g., at an α- or β-carbon). wikipedia.org These effects arise from changes in hybridization or steric environment between the ground state and the transition state and can provide subtle details about the geometry of the transition state. libretexts.org

Inverse KIE (kH/kD < 1): An inverse KIE, where the deuterated compound reacts faster, can occur in certain equilibrium steps or if a bond becomes stiffer and more constrained in the transition state compared to the reactant state. researchgate.netmdpi.com

By measuring the KIE for an enzyme acting on this compound, scientists can definitively probe whether a specific hydrogen abstraction step is the bottleneck of the entire catalytic process.

| KIE Value (kH/kD) | Type of Effect | General Interpretation |

|---|---|---|

| > 2 | Primary KIE | C-H bond cleavage occurs in the rate-determining step. acs.orgosti.gov |

| ≈ 1 | No significant KIE | C-H bond cleavage is not rate-limiting; another step (e.g., product release, conformational change) is slower. nih.gov |

| 1.0 - 1.4 | Normal Secondary KIE | Change in hybridization (e.g., sp3 to sp2) near the reaction center in the transition state. wikipedia.org |

| < 1 | Inverse KIE | A bond involving the isotope becomes stiffer in the transition state, or it reflects an equilibrium isotope effect preceding the rate-limiting step. researchgate.netmdpi.com |

D + Glucono 1,5 Lactone D2 As a Probe in Complex Biological Systems Non Clinical Focus

Cellular Metabolism Studies in Model Organisms

The use of stable isotopes, such as deuterium (B1214612) (²H), has revolutionized the study of cellular metabolism. By introducing a labeled compound into a biological system, researchers can track its conversion into various downstream metabolites, providing a dynamic view of metabolic fluxes. D-(+)-Glucono-1,5-lactone-d2 is an ideal candidate for such studies, particularly in non-clinical research involving model organisms.

Tracking Carbon Flow in Microbial Fermentations

In microbial fermentations, understanding the flow of carbon from a substrate to final products is crucial for process optimization. While carbon-13 (¹³C) is more commonly used for this purpose, deuterium labeling can provide complementary information. If this compound were used as a tracer in a microbial culture, its metabolic fate could be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For instance, in the fermentation of gluconate by certain bacteria, the conversion of gluconolactone (B72293) to downstream metabolites of the pentose (B10789219) phosphate (B84403) pathway or the Entner-Doudoroff pathway could be traced. The incorporation of deuterium into these metabolites would confirm the activity of these pathways and quantify the flux through them.

Hypothetical Carbon Flow Tracking in Gluconacetobacter xylinus

| Metabolic Pathway | Expected Labeled Metabolites | Analytical Technique |

| Pentose Phosphate Pathway | 6-Phosphogluconate-d2, Ribulose-5-phosphate-d2 | LC-MS/MS |

| Entner-Doudoroff Pathway | 2-Keto-3-deoxy-6-phosphogluconate-d2, Pyruvate-d1 | GC-MS |

| Cellulose (B213188) Synthesis | Intracellular UDP-glucose-d2 | LC-MS |

Metabolic flux analysis of Gluconacetobacter xylinus has shown that the distribution of carbon from different sources into bacterial cellulose and by-products like gluconic acid can be quantified. nih.govresearchgate.net The use of a deuterated tracer like this compound would allow for a more detailed investigation of the kinetics of these pathways.

Investigating Stress Responses and Metabolic Adaptations (e.g., cold hardiness in mites)

Organisms have developed various strategies to survive environmental stress, often involving significant metabolic adjustments. For example, some arthropods accumulate cryoprotectants to survive freezing temperatures. While there is no direct evidence of using this compound to study cold hardiness in mites, research has shown that gluconolactone accumulates in diapausing two-spotted spider mites (Tetranychus urticae), suggesting a role in their cold-hardening process.

By supplying this compound to these mites, researchers could trace the deuterium label to determine if gluconolactone itself acts as a cryoprotectant or if it is a precursor to other protective molecules. This approach would provide valuable insights into the metabolic adaptations that enable survival in extreme conditions. The physiology of cold hardiness in terrestrial arthropods is a complex process involving the accumulation of various low molecular weight substances like glycerol. eje.cz

Analysis of Metabolite Accumulation and Turnover

Stable isotope labeling is a powerful method for determining the rates of metabolite synthesis and degradation, known as turnover. Deuterated water (D₂O) is often used for this purpose, as deuterium can be incorporated into various biomolecules. nih.govnih.govmdpi.comresearchgate.net Similarly, administering this compound to a model organism would allow for the measurement of the turnover rates of gluconolactone and its downstream metabolites.

By monitoring the rate of incorporation and subsequent washout of the deuterium label in the metabolite pool, researchers can calculate the kinetic parameters of these metabolic processes. This information is critical for understanding how metabolic networks are regulated under different physiological conditions. Deuterium metabolic imaging has been successfully used to monitor the turnover kinetics of glucose and its downstream products in vivo. elifesciences.org

Key Parameters Measurable with this compound Tracing

| Parameter | Description |

| Fractional Synthesis Rate (FSR) | The rate at which new molecules of a metabolite are synthesized. |

| Metabolic Flux | The rate of conversion of one metabolite to another. |

| Pool Size | The total concentration of a metabolite. |

| Half-life | The time it takes for half of the metabolite pool to be replaced. |

Substrate Specificity and Enzyme Engineering Research

This compound can also be a valuable tool in enzymology, particularly for studying substrate specificity and for guiding enzyme engineering efforts.

Characterization of Enzyme Active Sites

A kinetic isotope effect occurs when replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. By measuring the rates of an enzyme-catalyzed reaction with both the non-deuterated and deuterated forms of glucono-1,5-lactone, researchers could infer details about the transition state of the reaction. For example, a significant KIE would suggest that a bond to the deuterated position is being broken or formed in the rate-determining step of the reaction. A study on the hydrolysis of D-glucono-δ-lactone investigated solvent deuterium isotope effects to characterize the transition state. acs.org

Directed Evolution and Mutagenesis Studies

Directed evolution is a powerful technique used to engineer enzymes with improved or novel properties. researchgate.net This process involves generating a library of enzyme variants through mutagenesis and then screening for those with the desired activity. Isotopically labeled substrates can be valuable in the screening process.

For instance, if the goal is to evolve an oxidoreductase to have higher activity towards D-(+)-Glucono-1,5-lactone, a high-throughput screen could be developed based on the detection of a deuterated product. Furthermore, site-directed mutagenesis studies, which involve making specific changes to the amino acid sequence of an enzyme, can be coupled with kinetic analysis using this compound to probe the role of individual amino acids in substrate binding and catalysis.

Analytical Standards and Internal Controls in Metabolomics

In the field of metabolomics, which involves the comprehensive study of small molecules within a biological system, the use of analytical standards and internal controls is crucial for obtaining reliable and reproducible data. Isotopically labeled compounds are considered the gold standard for internal standards due to their similarity to the analytes of interest.

Quantitative Mass Spectrometry Applications

In quantitative mass spectrometry, an isotopically labeled internal standard like this compound would serve to enhance the accuracy of quantification of endogenous D-(+)-Glucono-1,5-lactone. When a known quantity of the deuterated standard is spiked into a sample, the ratio of the mass spectrometer signal of the analyte to the signal of the internal standard is measured. This ratio is then used to calculate the concentration of the analyte, effectively compensating for any sample loss during preparation or fluctuations in instrument response.

Hypothetical Application Data:

| Analyte | Internal Standard | Mass Transition (Analyte) | Mass Transition (IS) | Application Benefit |

| D-(+)-Glucono-1,5-lactone | This compound | e.g., m/z 179 -> 89 | e.g., m/z 181 -> 91 | Correction for matrix effects and ionization suppression, leading to higher precision in quantification. |

Note: The mass transitions provided in this table are hypothetical examples and would need to be determined experimentally.

Standardization of Analytical Workflows and Data Reproducibility

Example of Workflow Standardization:

| Step in Workflow | Role of this compound | Impact on Reproducibility |

| Sample Extraction | Added at the initial stage to account for analyte loss. | Ensures that variations in extraction efficiency between samples do not affect the final quantified result. |

| LC-MS Analysis | Co-elutes with the analyte, providing a direct reference for retention time and signal intensity. | Minimizes the impact of instrument drift and variability on the quantification of the target analyte. |

| Data Processing | The ratio of analyte to internal standard is used for concentration calculation. | Provides a normalized value that is less susceptible to systematic errors, improving inter-laboratory data comparison. |

This table illustrates the potential role of the compound in a standardized workflow.

Chemical Reactivity and Stability Considerations for Deuterated Gluconolactone

Hydrolysis Kinetics and Equilibrium in Aqueous Solutions

The hydrolysis of D-(+)-Glucono-1,5-lactone to D-gluconic acid is a spontaneous process in aqueous solutions. The rate of this reaction is influenced by several factors, and the introduction of deuterium (B1214612) can alter these kinetics.

The hydrolysis of D-(+)-glucono-δ-lactone is subject to both specific acid and specific base catalysis. At near-neutral and alkaline pH values, the equilibrium favors hydrolysis, while the lactone is more stable at low pH values. nih.gov The rate of hydrolysis is also accelerated by increased temperature. wikipedia.orgatamanchemicals.com

For D-(+)-Glucono-1,5-lactone-d2, a similar dependence on pH and temperature is expected. However, the absolute rate of hydrolysis will be affected by the presence of deuterium. The hydrolysis reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone. While this does not directly involve the breaking of a C-D bond (a primary kinetic isotope effect), the changes in hybridization and solvation at the reaction center can lead to a secondary kinetic isotope effect.

Table 1: General Influence of pH and Temperature on Gluconolactone (B72293) Hydrolysis

| Parameter | Effect on Hydrolysis Rate |

| Increasing pH | Increases |

| Decreasing pH (Acidic) | Decreases (increased stability) |

| Increasing Temperature | Increases |

This table illustrates the general trends observed for the hydrolysis of gluconolactone. The specific rate constants will differ for the deuterated and non-deuterated forms.

A study on the hydrolysis of D-glucono-δ-lactone in heavy water (D₂O) provides insight into the solvent isotope effect. The hydrolysis was found to be slower in D₂O, which can be attributed to the lower nucleophilicity of D₂O compared to H₂O and the strengthening of hydrogen bonds in the transition state.

In aqueous solution, D-(+)-Glucono-1,5-lactone exists in a dynamic equilibrium with its hydrolyzed form, D-gluconic acid, and its other isomeric lactone form, D-glucono-1,4-lactone. For the non-deuterated species, the equilibrium mixture in aqueous media consists of approximately 55-66% D-gluconic acid and the remainder as the δ- and γ-lactones. fao.org

For this compound, a similar equilibrium will be established with D-Gluconic Acid-d2 and D-Glucono-1,4-lactone-d2. The position of this equilibrium is not expected to be significantly altered by deuteration, as the thermodynamic stabilities of the reactants and products are not substantially different. However, the rate at which this equilibrium is achieved will be influenced by the kinetic isotope effect on the hydrolysis and lactonization reactions.

Degradation Pathways and By-product Formation in Research Environments

Under typical research and experimental conditions, the primary degradation pathway for this compound is hydrolysis to D-Gluconic Acid-d2. However, under more forcing conditions, such as high temperatures or extreme pH, other degradation pathways may become relevant. For carbohydrates in general, these can include dehydration, enolization, and fragmentation reactions.

In the context of deuterated compounds, it is important to consider that by-products may also be deuterated. For instance, if acidic conditions and heat are applied, elimination reactions could potentially occur, leading to the formation of unsaturated deuterated species. The specific nature and distribution of these by-products would depend on the precise reaction conditions. The presence of deuterium could potentially alter the regioselectivity of certain degradation reactions due to the differing strengths of C-H and C-D bonds.

Impact of Deuteration on Reaction Rates and Pathways

The replacement of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE provides valuable information about the reaction mechanism.

For the hydrolysis of this compound, the deuteration is not at a position where the bond is broken in the rate-determining step of hydrolysis. Therefore, a primary kinetic isotope effect is not expected. However, a secondary kinetic isotope effect (SKIE) is anticipated. SKIEs are observed when isotopic substitution occurs at a position adjacent to the reacting center. In the case of lactone hydrolysis, the change in hybridization of the carbonyl carbon from sp² in the lactone to sp³ in the tetrahedral intermediate is sensitive to the isotopic substitution at the adjacent C2 position.

The C-D bond is stronger and has a lower zero-point energy than the C-H bond. As the reaction proceeds to the tetrahedral intermediate, the steric environment around the C2 position becomes more crowded. The C-D bond, being effectively shorter and less polarizable, can lead to a slight decrease in the rate of formation of the transition state compared to the C-H analogue. This would result in a normal secondary kinetic isotope effect (kH/kD > 1), meaning the deuterated compound reacts more slowly.

A significant study on the solvent deuterium isotope effect for the hydrolysis of D-glucono-δ-lactone demonstrated that the rates of both the water-catalyzed and the hydroxide-ion-catalyzed hydrolysis are slower in D₂O than in H₂O. nih.gov This is an example of a solvent kinetic isotope effect and further supports the notion that deuteration can influence the reaction rate.

Table 2: Expected Kinetic Isotope Effects on this compound Hydrolysis

| Type of Isotope Effect | Expected Influence on Reaction Rate | Rationale |

| Primary KIE | Not applicable | C-D bond is not broken in the rate-determining step. |

| Secondary KIE | Slower rate (kH/kD > 1) | Change in hybridization at the carbonyl carbon and steric effects of the C-D bond at the adjacent C2 position. |

| Solvent KIE (in D₂O) | Slower rate | Lower nucleophilicity of D₂O and stabilization of the ground state. |

This table provides a theoretical expectation of the kinetic isotope effects based on established principles.

Emerging Research Areas and Future Perspectives for D + Glucono 1,5 Lactone D2

Integration with Multi-Omics Approaches

The complexity of biological systems necessitates a holistic view that extends beyond a single class of molecules. Multi-omics, the integration of data from various "-omic" fields like genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive snapshot of cellular function. youtube.comnih.gov D-(+)-Glucono-1,5-lactone-d2, as a specific metabolic tracer, is integral to the metabolomics component of these studies, providing a dynamic functional readout of metabolic networks. mdpi.comresearchgate.net By tracing the fate of the deuterium (B1214612) labels, researchers can connect changes in gene expression (transcriptomics) and protein levels (proteomics) to actual metabolic pathway activity (fluxomics). mdpi.com This integrated approach is crucial for building accurate models of cellular behavior in both healthy and diseased states. youtube.com

Fluxomics in Systems Biology

Fluxomics, the quantitative study of metabolic flux, is a cornerstone of systems biology that aims to understand the complete set of metabolic reactions in a biological system. mdpi.comresearchgate.net Stable isotope tracers like this compound are essential tools in Metabolic Flux Analysis (MFA). immune-system-research.comcreative-proteomics.com When introduced into a biological system, the deuterium-labeled lactone is processed through various pathways, primarily the pentose (B10789219) phosphate (B84403) pathway (PPP). By using mass spectrometry or NMR to track the incorporation of deuterium into downstream metabolites, researchers can precisely calculate the rate of reactions (fluxes) through these pathways. immune-system-research.comnih.gov

This approach provides a dynamic picture of the cellular phenotype, capturing the functional interactions between the metabolome and the networks of genes and proteins. mdpi.com For example, tracing this compound can quantify the flux through the oxidative PPP, a critical pathway for generating NADPH for redox homeostasis and ribose-5-phosphate for nucleotide synthesis. Understanding these fluxes is vital for studying metabolic reprogramming in diseases like cancer. immune-system-research.com

Below is a representative table illustrating the type of data generated from a fluxomics experiment using an isotope tracer.

| Metabolic Flux | Control Condition (nmol/10^6 cells/hr) | Treated Condition (nmol/10^6 cells/hr) | Fold Change | p-value |

| Glycolysis (Glucose -> Pyruvate) | 150.2 ± 12.5 | 225.8 ± 18.1 | 1.50 | <0.01 |

| Pentose Phosphate Pathway | 35.6 ± 4.1 | 72.3 ± 6.5 | 2.03 | <0.001 |

| TCA Cycle (Citrate Synthase) | 80.1 ± 7.9 | 65.4 ± 5.8 | 0.82 | >0.05 |

| Anaplerosis (Pyruvate Carboxylase) | 15.3 ± 2.0 | 12.1 ± 1.7 | 0.79 | >0.05 |

This table is illustrative. Actual values would be determined experimentally using tracers like this compound to measure specific pathway fluxes.

Interfacing with Proteomics and Transcriptomics Data

Integrating fluxomics data derived from this compound with proteomics and transcriptomics provides a more complete and mechanistic understanding of cellular regulation. mdpi.commetwarebio.com For instance, an observed increase in flux through the pentose phosphate pathway can be correlated with changes in the expression of key enzymes in that pathway, such as Glucose-6-phosphate dehydrogenase, at both the mRNA (transcriptomics) and protein (proteomics) levels. nih.govnih.gov

This multi-omics integration helps to:

Validate functional changes: Confirm that observed changes in gene or protein expression result in a tangible change in metabolic activity. metwarebio.com

Uncover regulatory mechanisms: Identify transcription factors or signaling proteins whose activity correlates with specific metabolic fluxes, revealing key regulatory nodes. nih.gov

Build predictive models: Develop comprehensive computational models of cellular metabolism that can predict how genetic or environmental perturbations will affect the metabolic state. mdpi.com

The table below shows a hypothetical integration of multi-omics data for a specific metabolic pathway.

| Gene (Transcript) | Protein Abundance (Fold Change) | Associated Metabolic Flux (Fold Change) | Correlation |

| G6PD (mRNA) | 2.1 | 2.0 | Strong Positive |

| PGD (mRNA) | 1.8 | 2.0 | Strong Positive |

| TKT (mRNA) | 1.1 | 1.2 | Weak Positive |

| HK2 (mRNA) | 1.6 | 1.5 | Strong Positive |

This table illustrates how changes in gene expression can be correlated with protein abundance and the resulting metabolic flux, which would be measured using a tracer like this compound.

Advanced Isotopic Labeling Strategies Beyond Deuterium

While deuterium labeling is powerful, its utility can be enhanced by combining it with other stable isotopes or by incorporating it into novel molecular probes. These advanced strategies aim to increase the resolution of flux analysis and to probe specific enzymatic activities with greater precision.

Combined 13C/D Labeling Approaches

The simultaneous use of both deuterium (D or ²H) and carbon-13 (¹³C) labeled tracers offers a more sophisticated method for dissecting complex metabolic networks. nih.gov this compound can be used in conjunction with a ¹³C-labeled substrate like [U-¹³C]glucose. This dual-labeling approach allows researchers to track the fate of different atoms from different sources simultaneously. bohrium.com

Advantages of this combined approach include:

Resolving Ambiguous Pathways: It can distinguish between pathways that are indistinguishable using a single tracer. For example, it can help differentiate the contributions of the pentose phosphate pathway versus glycolysis to NADPH production. sciforum.net

Quantifying Futile Cycles: It enables the measurement of futile cycles, where two opposing pathways run simultaneously, which is difficult to detect with a single isotope. nih.gov

Improving Flux Precision: The additional isotopic constraints provided by a second tracer significantly improve the precision and accuracy of metabolic flux calculations in complex models. nih.govbohrium.com

Development of Novel Isotope-Labeled Probes

Beyond its role as a metabolic tracer, this compound can serve as a scaffold for the development of novel isotope-labeled probes. By chemically modifying the deuterated lactone, researchers can create molecules designed to investigate specific biological processes.

Potential applications include:

Enzyme Activity Probes: Attaching a reporter group to the deuterated lactone could create a probe that specifically binds to and reports on the activity of enzymes like gluconolactonase. The deuterium label would provide a distinct mass signature for sensitive detection via mass spectrometry.

Imaging Agents: While more complex, incorporating an imaging moiety could allow for the visualization of metabolic activity in real-time within cells or tissues, with the deuterated core helping to confirm the probe's metabolic fate. The development of such probes is a growing area of chemical biology aimed at creating tools for more precise biological investigation. nih.gov

Computational Chemistry and Molecular Modeling for Deuterated Systems

Computational chemistry and molecular modeling provide powerful in silico tools to complement experimental studies involving deuterated compounds like this compound. These methods can predict and explain the effects of isotopic substitution on molecular behavior. acs.orged.ac.uk

One of the primary applications is in studying the Kinetic Isotope Effect (KIE) . The replacement of hydrogen with the heavier deuterium atom can slow down reaction rates if the C-H bond is broken in the rate-determining step of a reaction. Computational models, such as quantum mechanics (QM) simulations, can predict the magnitude of the KIE for enzyme-catalyzed reactions involving this compound. researchgate.net This information is invaluable for interpreting experimental flux data, as it helps to account for any metabolic alterations caused by the tracer itself.